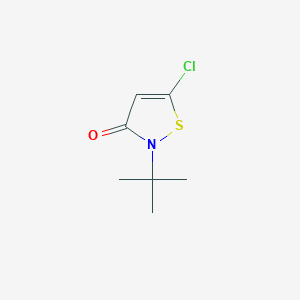

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one

Descripción general

Descripción

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one is a chemical compound that belongs to the class of isothiazolones. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industrial applications. The presence of the tert-butyl group and the chlorine atom in the structure of this compound enhances its stability and reactivity, making it a valuable compound in chemical synthesis and industrial processes.

Métodos De Preparación

The synthesis of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with 2-chloroacrylonitrile, followed by cyclization in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial production methods often employ continuous flow reactors to ensure consistent quality and high throughput. These methods leverage the advantages of flow chemistry, such as improved heat and mass transfer, to optimize the reaction conditions and minimize by-products.

Análisis De Reacciones Químicas

Palladium-Catalyzed Direct Arylation

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one serves as a versatile intermediate in palladium-catalyzed C–H bond activation reactions. Key findings include:

Reaction Conditions

-

Catalyst : PdCl(C₃H₅)(dppb) (5 mol%)

-

Base : Potassium acetate (KOAc)

-

Solvent : Dimethylacetamide (DMA)

-

Temperature : 120–150°C

-

Aryl Halides : Aryl bromides with electron-withdrawing (EWG) or electron-donating (EDG) substituents .

Regioselectivity

-

C5-Arylation : Dominant at 120°C, selectively functionalizing the C5 position of the isothiazol-3(2H)-one core.

-

C4,C5-Diarylation : Achieved at 150°C using 3 equivalents of aryl bromide, enabling sequential functionalization .

Substrate Scope and Reaction Optimization

The reactivity of this compound with diverse aryl bromides is summarized below:

| Aryl Bromide | Product | Yield | Conditions |

|---|---|---|---|

| 4-(Trifluoromethyl)bromobenzene | C5-arylated isothiazol-3(2H)-one | 60–78% | 120°C, 16 h |

| 4-Bromobenzonitrile | 5-(4-Cyanophenyl) derivative | 53% | 120°C, 16 h |

| 4-Chlorobromobenzene | 5-(4-Chlorophenyl) derivative | 67% | 120°C, 16 h |

| 3-(Trifluoromethyl)bromobenzene | C4,C5-diarylated isothiazol-3(2H)-one | 64% | 150°C, 3 equiv ArBr |

Key Observations :

-

Electron-deficient aryl bromides (e.g., –CF₃, –CN) generally afford moderate yields (44–53%) .

-

Halogenated substrates (e.g., 4-F, 4-Cl) show higher compatibility, yielding 67–78% .

-

Steric hindrance from the tert-butyl group enhances regioselectivity at C5 .

Mechanistic Insights

The palladium-catalyzed arylation proceeds via:

-

Oxidative Addition : Pd⁰ inserts into the C–Br bond of the aryl bromide.

-

C–H Activation : Deprotonation at C5 forms a palladacycle intermediate.

-

Reductive Elimination : Releases the arylated product and regenerates the Pd catalyst .

For diarylation , the mechanism involves sequential C5-arylation followed by C4-arylation under harsher conditions (150°C), facilitated by increased electrophilicity of the intermediate .

Synthetic Limitations

-

Low Yields with Bulky Substrates : Sterically hindered aryl bromides (e.g., ortho-substituted) reduce efficiency.

-

Byproduct Formation : Competing homocoupling of aryl bromides occurs in trace amounts .

Comparative Analysis of Catalysts

The PdCl(C₃H₅)(dppb) catalyst outperforms others due to:

Aplicaciones Científicas De Investigación

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new antimicrobial agents.

Biology: The compound’s antimicrobial properties make it useful in studying the mechanisms of microbial inhibition and resistance.

Medicine: Research into its potential as a therapeutic agent for treating infections and other diseases is ongoing.

Industry: It is used as a preservative in various products, including paints, adhesives, and personal care products, to prevent microbial growth and extend shelf life.

Mecanismo De Acción

The antimicrobial activity of 2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets thiol-containing enzymes, leading to the formation of disulfide bonds and the inactivation of these enzymes. This disruption of cellular processes ultimately results in the death of the microorganism.

Comparación Con Compuestos Similares

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one can be compared with other isothiazolones, such as 1,2-benzisothiazolin-3-one and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one. While all these compounds share antimicrobial properties, this compound is unique due to the presence of the tert-butyl group, which enhances its stability and reactivity. This makes it particularly suitable for applications requiring long-term stability and high reactivity.

Similar compounds include:

- 1,2-Benzisothiazolin-3-one

- 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one

- 2-Methyl-4-isothiazolin-3-one

These compounds are also used as preservatives and antimicrobial agents in various industrial and research applications.

Actividad Biológica

2-(tert-Butyl)-5-chloroisothiazol-3(2H)-one is a compound of significant interest due to its diverse biological activities. This compound belongs to the isothiazolone family, which is known for its antimicrobial properties, among other applications. This article reviews the biological activity of this compound, including its antibacterial, antifungal, and insecticidal properties, supported by data tables and relevant research findings.

- Chemical Formula : C₇H₈ClN₂OS

- CAS Number : 850314-12-4

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. It acts against a variety of microorganisms by disrupting cellular functions.

Mechanism of Action :

The antimicrobial activity is primarily attributed to the reaction of the compound's nitrogen-sulfur bonds with thiol groups present in microbial cell membranes. This interaction leads to the formation of free radicals that can damage cellular components, ultimately resulting in cell death. Additionally, it interferes with the Krebs cycle, inhibiting ATP production and microbial metabolism .

Table 1: Antimicrobial Efficacy Against Various Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 mg/mL | |

| Staphylococcus aureus | 0.25 mg/mL | |

| Candida albicans | 1.0 mg/mL | |

| Pseudomonas aeruginosa | 0.75 mg/mL |

Insecticidal Activity

The compound also shows significant insecticidal properties, making it useful in agricultural applications as an insecticide.

Case Study :

A study evaluating the effectiveness of this compound on common agricultural pests demonstrated a high mortality rate among treated populations compared to controls. The compound was effective at low concentrations, indicating its potential as a safe insecticide alternative .

Table 2: Insecticidal Effectiveness

| Insect Species | Concentration (mg/mL) | Mortality Rate (%) | Reference |

|---|---|---|---|

| Aphis gossypii (cotton aphid) | 0.5 | 90 | |

| Spodoptera frugiperda (fall armyworm) | 1.0 | 85 |

Toxicological Profile

While exhibiting beneficial biological activities, the safety profile of this compound must also be considered.

Toxicity Studies :

Toxicological assessments have indicated that the compound has a no observed adverse effect level (NOAEL) of approximately 2.8 mg/kg body weight per day in animal studies . Acute toxicity studies revealed an LD50 ranging from 7.5 to 78.5 mg/kg in rats, with common symptoms including lethargy and gastrointestinal irritation .

Propiedades

IUPAC Name |

2-tert-butyl-5-chloro-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNOS/c1-7(2,3)9-6(10)4-5(8)11-9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHZFBOFVTZDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50619287 | |

| Record name | 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850314-12-4 | |

| Record name | 2-tert-Butyl-5-chloro-1,2-thiazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50619287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.